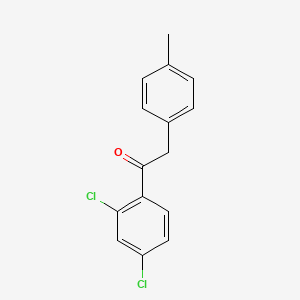










|
REACTION_CXSMILES
|
[Mg].[CH3:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7]Br)=[CH:5][CH:4]=1.[Cl:11][C:12]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:13]=1[C:14]#N.CC[O:23]CC>>[Cl:11][C:12]1[CH:19]=[C:18]([Cl:20])[CH:17]=[CH:16][C:13]=1[C:14](=[O:23])[CH2:7][C:6]1[CH:9]=[CH:10][C:3]([CH3:2])=[CH:4][CH:5]=1
|


|
Name
|
|
|
Quantity
|
12.91 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(CBr)C=C1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C#N)C=CC(=C1)Cl
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 40° C. for 6 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
To an oven-dried three-neck round bottom flask fitted with a condenser and addition funnel
|
|
Type
|
ADDITION
|
|
Details
|
charged
|
|
Type
|
CUSTOM
|
|
Details
|
flushed with nitrogen
|
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
was cannulated to another dried flask
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
quenched slowly with 2N aq. HCl
|
|
Type
|
CUSTOM
|
|
Details
|
Partitioned between ethyl acetate and 2N aq. HCl
|
|
Type
|
WASH
|
|
Details
|
The organic portion was washed with 2N aq. HCl, water, brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
FILTRATION
|
|
Details
|
The crude product was filtered through a silica gel plug (eluted with 20% ethyl acetate/hexane)
|
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from hexane
|
|
Type
|
CUSTOM
|
|
Details
|
to afford product
|


Reaction Time |
6 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C(CC1=CC=C(C=C1)C)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |